molecular formula C23H31BF2N2O5 B14908310 tert-Butyl 4-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-3,3-difluoropiperidine-1-carboxylate

tert-Butyl 4-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-3,3-difluoropiperidine-1-carboxylate

Cat. No.: B14908310
M. Wt: 464.3 g/mol
InChI Key: QKNOZPVEEPCTKB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-3,3-difluoropiperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a cyano group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-3,3-difluoropiperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, introduction of the cyano group, and attachment of the dioxaborolane moiety. Common reagents used in these reactions include boronic acids, cyanides, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-3,3-difluoropiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce amines or other reduced forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-3,3-difluoropiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with biological targets could make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required .

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of advanced materials, including polymers and specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-3,3-difluoropiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The cyano group, dioxaborolane moiety, and difluoropiperidine ring can participate in various binding interactions with enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, boronic acid esters, and cyano-containing molecules. Examples include:

Properties

Molecular Formula

C23H31BF2N2O5

Molecular Weight

464.3 g/mol

IUPAC Name

tert-butyl 4-[2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-3,3-difluoropiperidine-1-carboxylate

InChI

InChI=1S/C23H31BF2N2O5/c1-20(2,3)31-19(29)28-11-10-18(23(25,26)14-28)30-17-9-8-16(12-15(17)13-27)24-32-21(4,5)22(6,7)33-24/h8-9,12,18H,10-11,14H2,1-7H3

InChI Key

QKNOZPVEEPCTKB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCN(CC3(F)F)C(=O)OC(C)(C)C)C#N

Origin of Product

United States

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